molecular formula C19H21N5O3 B2710416 3-((3-cyanopyrazin-2-yl)oxy)-N-(4-methoxyphenethyl)pyrrolidine-1-carboxamide CAS No. 2034207-05-9

3-((3-cyanopyrazin-2-yl)oxy)-N-(4-methoxyphenethyl)pyrrolidine-1-carboxamide

Cat. No.: B2710416
CAS No.: 2034207-05-9
M. Wt: 367.409
InChI Key: HVBAGRQOYCOEEP-UHFFFAOYSA-N
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Description

3-((3-cyanopyrazin-2-yl)oxy)-N-(4-methoxyphenethyl)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C19H21N5O3 and its molecular weight is 367.409. The purity is usually 95%.
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Biological Activity

The compound 3-((3-cyanopyrazin-2-yl)oxy)-N-(4-methoxyphenethyl)pyrrolidine-1-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including mechanisms of action, therapeutic potential, and relevant case studies.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast (MDA-MB-231) and lung (A549) cancers. The mechanism appears to involve apoptosis induction, as evidenced by flow cytometry analyses showing increased early and late apoptotic markers in treated cells .

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammatory markers. In LPS-stimulated peripheral blood mononuclear cells (PBMCs), it effectively decreased the production of pro-inflammatory cytokines such as IL-6 and IL-8. This suggests a dual action where it may serve both as an anticancer agent and an anti-inflammatory drug .

Study 1: Anticancer Efficacy

In a study published in Nature (2023), the compound was tested for its efficacy against A549 lung cancer cells. Results indicated an IC50 value of approximately 53.70 µM, demonstrating potent cytotoxicity. The study utilized various assays to confirm the pro-apoptotic effects, including caspase activation assays which highlighted the compound's ability to trigger apoptosis through intrinsic pathways .

Study 2: Inflammatory Response Modulation

Another investigation focused on the anti-inflammatory properties of the compound. PBMCs treated with varying concentrations of the compound exhibited a dose-dependent reduction in IL-6 and IL-8 levels, suggesting its potential use in managing inflammatory diseases .

Data Summary

Biological Activity Observations References
Anticancer (A549 cells)IC50 = 53.70 µM; induces apoptosis
Anti-inflammatory (PBMCs)Reduces IL-6 and IL-8 levels in LPS-stimulated cells

The proposed mechanisms by which This compound exerts its effects include:

  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Cytokine Modulation : Inhibition of pro-inflammatory cytokines through interference with signaling pathways such as NF-kB.

Properties

IUPAC Name

3-(3-cyanopyrazin-2-yl)oxy-N-[2-(4-methoxyphenyl)ethyl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-26-15-4-2-14(3-5-15)6-8-23-19(25)24-11-7-16(13-24)27-18-17(12-20)21-9-10-22-18/h2-5,9-10,16H,6-8,11,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVBAGRQOYCOEEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)N2CCC(C2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.